molecular formula C10H11F3N2O3S B2987334 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956364-99-0

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate

Cat. No. B2987334
M. Wt: 296.26
InChI Key: YMDGQEHCOSJZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.26 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate consists of a benzothiohydrazide core with a methoxy group at the 4-position and a trifluoroacetate group . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.

Scientific Research Applications

Chemical Synthesis and Modification

Research has demonstrated the utility of derivatives related to "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" in chemical synthesis. For example, studies have shown that mercuration of 4-methoxybenzoic acid in trifluoroacetic acid can lead to the formation of diverse mercurated products under specific conditions, highlighting the compound's role in facilitating complex chemical transformations (Deacon & O'donoghue, 1980). Similarly, the synthesis of novel heterocyclic compounds derived from related starting materials has been investigated for their potential biological activities, showcasing the compound's versatility in synthetic chemistry applications (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

The antimicrobial properties of derivatives have also been a focus of research. Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives containing a moiety similar to "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" and evaluated their antibacterial and antifungal activities. This study revealed significant activity against tested strains, indicating the potential of such compounds in developing new antimicrobial agents (Kumar, Mohana, Mallesha, & Harish, 2013).

Enzymatic Inhibition and Biological Studies

Further research has explored the enzymatic inhibition properties of compounds derived from "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate". A study by Arfan et al. (2018) synthesized a series of S-alkylated derivatives to investigate their cholinesterase inhibitory potential. The results demonstrated significant inhibitory activity against specific enzymes, suggesting applications in treating diseases associated with cholinesterase activity (Arfan et al., 2018).

Anticancer Activity

Moreover, derivatives of "4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate" have been evaluated for their anticancer activities. Alam (2022) synthesized novel eugenol derivatives and tested their efficacy against breast cancer cells, demonstrating potent cytotoxicity comparable to standard treatments. This highlights the compound's potential in developing new anticancer therapeutics (Alam, 2022).

Future Directions

As a research chemical, the future directions for 4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate will likely depend on the results of ongoing and future studies. It may find potential applications in the synthesis of new pharmaceuticals or agrochemicals, given the known utility of trifluoroacetate derivatives in these areas .

properties

IUPAC Name

4-methoxybenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS.C2HF3O2/c1-11-7-4-2-6(3-5-7)8(12)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDGQEHCOSJZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzothiohydrazide 2,2,2-trifluoroacetate

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